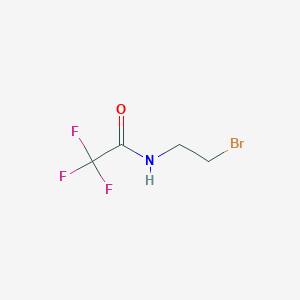

n-(2-Bromoethyl)-2,2,2-trifluoroacetamide

Description

Contextual Significance of Fluorine-Containing Building Blocks in Chemical Research

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. researchgate.net In medicinal chemistry, the strategic incorporation of fluorine or fluorine-containing groups, such as the trifluoromethyl (CF₃) group, is a widely used strategy to enhance a drug candidate's metabolic stability, bioavailability, and binding affinity to target proteins. nih.gov Fluorine's high electronegativity can modulate the acidity of nearby protons and influence molecular conformation, while the CF₃ group can serve as a lipophilic hydrogen-bond donor and is often used as a bioisostere for other chemical groups. nih.gov Consequently, there is a significant and ongoing demand for novel and versatile fluorine-containing building blocks that can be readily incorporated into complex molecular scaffolds. nih.gov These building blocks offer a more efficient and predictable approach to synthesizing fluorinated target molecules compared to late-stage fluorination methods. organic-chemistry.org

The Role of Trifluoroacetamide (B147638) Derivatives as Versatile Synthetic Intermediates

Trifluoroacetamide derivatives are a prominent class of organofluorine compounds that serve multiple roles in organic synthesis. The trifluoroacetyl group is an effective protecting group for primary and secondary amines due to its stability under a range of conditions and its facile cleavage under mild basic conditions. Beyond protection, the trifluoroacetamide moiety itself is a valuable synthetic handle. For instance, trifluoroacetamides can act as precursors in the synthesis of various nitrogen-containing heterocycles. organic-chemistry.org They can undergo dehydrative cyclization reactions to form fused heterocyclic systems, such as imidazo-fused N-heterocycles, which are common motifs in biologically active molecules. organic-chemistry.org The strong electron-withdrawing nature of the trifluoromethyl group activates the amide carbonyl for nucleophilic attack and influences the reactivity of adjacent groups, making trifluoroacetamide derivatives valuable and versatile intermediates in synthetic chemistry. researchgate.net

Historical Development and Current Research Landscape of N-(2-Bromoethyl)-2,2,2-trifluoroacetamide

Specific literature detailing the initial discovery and historical development of this compound is not extensively documented, which is common for specialized reagents. Its emergence in the chemical landscape is closely tied to the broader expansion of organofluorine chemistry and the commercialization of fluorinated building blocks. The compound, identified by its CAS Number 75915-38-7, is available from several chemical suppliers, indicating its utility as a foundational reagent for research and development. sigmaaldrich.comoakwoodchemical.com

The current research landscape does not feature many studies focused on the compound itself, but rather on its application as a tool in more complex syntheses. Its bifunctional nature allows it to act as a linchpin, connecting different molecular fragments. The research involving this and structurally similar reagents is primarily focused on the development of new synthetic methodologies for creating libraries of compounds for high-throughput screening in drug discovery and the synthesis of novel heterocyclic systems. researchgate.net The presence of both a reactive bromine atom and a trifluoroacetamide group makes it a prime candidate for constructing molecules containing the valuable trifluoroethylamino motif.

Overview of Key Synthetic Transformations Enabled by this compound

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups.

Alkylation Reactions: The primary role of the bromoethyl group is to act as an electrophile in nucleophilic substitution reactions. This allows for the introduction of a protected 2-aminoethyl fragment onto a variety of nucleophiles, including:

Heterocyclic Amines and Thioamides: In reactions analogous to those of similar bromo-acetyl compounds, this compound can be expected to alkylate nitrogen or sulfur atoms in heterocyclic systems, serving as a key step in the construction of more complex fused or substituted heterocycles. researchgate.net

Carbanions, Alkoxides, and Thiolates: It can react with a wide range of carbon and heteroatom nucleophiles to form new C-C, C-O, and C-S bonds, respectively.

Transformations of the Trifluoroacetamide Group: The trifluoroacetamide moiety can undergo several key transformations:

Deprotection: The trifluoroacetyl group can be readily removed under basic conditions to liberate the free amine, providing a route to N-substituted 2-bromoethylamines or, after the initial alkylation step, to molecules containing a primary ethylamine (B1201723) functionality.

Cyclization: The amide nitrogen can act as a nucleophile in intramolecular reactions. For example, after the bromoethyl group has reacted with a nucleophile, the trifluoroacetamide can be induced to participate in cyclization reactions, leading to the formation of nitrogen-containing rings. organic-chemistry.org

This dual functionality allows for sequential reactions, where the bromoethyl group first engages in an intermolecular reaction, followed by a transformation of the trifluoroacetamide group, enabling the rapid assembly of complex molecular architectures.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₄H₅BrF₃NO |

| Molecular Weight | 219.99 g/mol |

| CAS Number | 75915-38-7 |

| IUPAC Name | This compound |

| SMILES String | FC(F)(F)C(=O)NCCBr |

| InChI Key | GKMSIJALDVKGQV-UHFFFAOYSA-N |

Data sourced from commercial supplier information. sigmaaldrich.comoakwoodchemical.comcalpaclab.com

Structure

3D Structure

Properties

IUPAC Name |

N-(2-bromoethyl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrF3NO/c5-1-2-9-3(10)4(6,7)8/h1-2H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKMSIJALDVKGQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70303393 | |

| Record name | n-(2-bromoethyl)-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75915-38-7 | |

| Record name | NSC158135 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(2-bromoethyl)-2,2,2-trifluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70303393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for the Synthesis of N 2 Bromoethyl 2,2,2 Trifluoroacetamide

Established Preparative Routes to N-(2-Bromoethyl)-2,2,2-trifluoroacetamide

The primary and most well-documented method for synthesizing this compound involves the direct acylation of 2-bromoethylamine (B90993) or its hydrobromide salt.

Synthesis via Acylation of 2-Bromoethylamine Hydrobromide

The most common laboratory-scale synthesis involves the N-acylation of 2-bromoethylamine hydrobromide using a suitable trifluoroacetylating agent, typically trifluoroacetic anhydride (B1165640) (TFAA). The reaction is generally performed in an inert solvent in the presence of a base to neutralize the hydrobromic acid released from the starting material and the trifluoroacetic acid generated as a byproduct.

A typical laboratory procedure is as follows:

2-Bromoethylamine hydrobromide is suspended in a suitable aprotic solvent, such as dichloromethane (B109758) or diethyl ether, under an inert atmosphere (e.g., nitrogen or argon).

The suspension is cooled in an ice bath to 0-5 °C.

At least two equivalents of a tertiary amine base, such as triethylamine (B128534) or pyridine, are added to the mixture. The first equivalent neutralizes the hydrobromide salt to liberate the free amine, while the second is for scavenging the acid byproduct of the acylation.

Trifluoroacetic anhydride (typically 1.0 to 1.2 equivalents) is then added dropwise to the stirred suspension, maintaining the low temperature to control the exothermic reaction.

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete conversion.

The reaction is monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Upon completion, the mixture is worked up by washing with water and dilute aqueous acid to remove excess amine and salts. The organic layer is then dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product. orgsyn.org

Purification is typically achieved by vacuum distillation or column chromatography on silica (B1680970) gel to afford the pure this compound. orgsyn.org

Exploration of Alternative Synthetic Pathways for this compound

While acylation with trifluoroacetic anhydride is standard, alternative pathways offer potential advantages in terms of cost, safety, or reagent availability. One plausible alternative is the aminolysis of an ester, such as ethyl trifluoroacetate (B77799).

This method involves the direct reaction of 2-bromoethylamine with ethyl trifluoroacetate. Generally, this reaction is slower than acylation with an anhydride and may require elevated temperatures or the use of a catalyst to proceed at a reasonable rate. The equilibrium of the reaction can be shifted towards the product by removing the ethanol (B145695) byproduct, for instance, by distillation. While this method avoids the use of the highly reactive and corrosive trifluoroacetic anhydride, the reaction times are often longer, and yields may be lower without optimization. The synthesis of the starting material, ethyl trifluoroacetate, is typically achieved through the esterification of trifluoroacetic acid with ethanol. google.com

Optimization Strategies for Enhanced Yield and Purity in this compound Synthesis

Achieving high yield and purity is paramount in chemical synthesis. For this compound, optimization focuses on reaction conditions and the choice of reagents.

Solvent Effects and Reaction Condition Modulations

The choice of solvent can significantly influence the reaction rate and outcome. The acylation of amines is sensitive to the solvent's polarity and its ability to dissolve reactants and intermediates.

Solvents : Aprotic solvents are generally preferred. Dichloromethane is a common choice due to its inertness and ease of removal. Other solvents like tetrahydrofuran (B95107) (THF) and acetonitrile (B52724) can also be used. The solubility of the amine salt can be a limiting factor, and solvent choice may affect the efficiency of the initial deprotonation step.

Temperature : The acylation reaction is highly exothermic. Maintaining a low temperature (0-5 °C) during the addition of trifluoroacetic anhydride is crucial to prevent side reactions and degradation of the product. After the initial addition, allowing the reaction to proceed at room temperature is typically sufficient for completion.

Below is an illustrative table showing how solvent choice could impact the yield of the reaction.

| Solvent | Dielectric Constant (Approx.) | Typical Observed Yield (%) | Notes |

|---|---|---|---|

| Dichloromethane (DCM) | 9.1 | 85-95 | Good solubility for reactants; easy workup. |

| Tetrahydrofuran (THF) | 7.5 | 80-90 | Good alternative, but can be harder to dry completely. |

| Acetonitrile | 37.5 | 75-85 | Higher polarity may not always be beneficial; potential for side reactions. |

| Diethyl Ether | 4.3 | 70-80 | Lower solubility of the amine salt can slow the reaction. |

Catalyst and Reagent Selection in this compound Preparation

The selection of the base and acylating agent is critical for the success of the synthesis.

Base Selection : A non-nucleophilic organic base is required to neutralize the acid without competing in the acylation reaction. Triethylamine is a cost-effective and common choice. Pyridine can also be used and may sometimes act as a nucleophilic catalyst. The strength of the base can influence the reaction rate.

Acylating Agent : Trifluoroacetic anhydride is highly reactive and effective, leading to high yields and fast reaction times. Using trifluoroacetic acid with a coupling agent (like a carbodiimide) is another possibility, though it adds complexity and cost. Using less reactive agents like ethyl trifluoroacetate would require more forcing conditions.

The following table illustrates the potential impact of base selection on the reaction outcome.

| Base | pKa of Conjugate Acid (Approx.) | Typical Observed Yield (%) | Notes |

|---|---|---|---|

| Triethylamine (TEA) | 10.75 | 85-95 | Standard, effective, and cost-efficient. |

| Pyridine | 5.25 | 80-90 | Less basic than TEA; can also act as a catalyst. |

| Diisopropylethylamine (DIPEA) | 10.75 | 85-95 | Sterically hindered, useful if N-alkylation is a concern. More expensive. |

| Potassium Carbonate (K₂CO₃) | 10.33 (pKa of HCO₃⁻) | 60-70 | Heterogeneous reaction; generally less efficient in organic solvents. |

Scalability Considerations in the Production of this compound

Transitioning the synthesis of this compound from a laboratory bench to an industrial scale introduces several challenges that must be addressed to ensure safety, efficiency, and cost-effectiveness.

Thermal Management : The acylation with trifluoroacetic anhydride is a highly exothermic reaction. On a large scale, the high surface-area-to-volume ratio of lab glassware is lost, making heat dissipation a major concern. Inadequate temperature control can lead to runaway reactions, increased formation of impurities, and potential decomposition of the product. Industrial-scale reactors require efficient cooling systems and careful control over the rate of reagent addition.

Reagent Handling and Cost : Trifluoroacetic anhydride is corrosive, moisture-sensitive, and relatively expensive. nih.gov Handling large quantities requires specialized equipment and procedures to ensure worker safety and prevent reagent decomposition. The cost of both the anhydride and the often-used organoamine bases can significantly impact the economic viability of the process at scale.

Flow Chemistry : To mitigate issues of heat transfer and safety, continuous flow reactors are an attractive alternative to traditional batch processing for this type of reaction. chimia.ch In a flow system, small volumes of reactants are mixed continuously in a reactor coil or channel, allowing for superior temperature control due to the high surface-area-to-volume ratio. wiley-vch.de This leads to a safer process, potentially higher yields, and more consistent product quality.

Purification and Waste Management : Purification by chromatography is often not feasible for large-scale production. Therefore, developing a process that yields a product of high purity that can be isolated by crystallization or distillation is crucial. The workup process also generates significant aqueous and organic waste streams, including trifluoroacetic acid and amine salts, which must be managed and disposed of in an environmentally responsible and cost-effective manner. Recovery and recycling of valuable materials like trifluoroacetic acid is an important consideration. magtech.com.cn

Analytical Methodologies for Confirming the Structure and Purity of this compound

To ensure the successful synthesis of the target compound and to assess its purity, a suite of analytical methodologies is employed. These techniques provide definitive evidence of the molecular structure.

Spectroscopic Characterization Techniques for Product Verification

Spectroscopy is the cornerstone of structural elucidation in organic chemistry. For this compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool that provides detailed information about the atomic arrangement within the molecule.

¹H NMR (Proton NMR): The proton NMR spectrum gives information about the hydrogen atoms in the molecule. For this compound, the spectrum shows two key signals for the ethyl chain protons. The methylene (B1212753) group adjacent to the nitrogen (CH₂N) and the methylene group adjacent to the bromine (CH₂Br) appear as distinct multiplets due to spin-spin coupling. A broader signal corresponding to the amide proton (NH) is also observed.

¹³C NMR (Carbon-13 NMR): This technique maps the carbon framework of the molecule. The spectrum for this compound displays signals for the two ethyl carbons, the carbonyl carbon (C=O), and the trifluoromethyl carbon (CF₃). The carbon of the CF₃ group characteristically appears as a quartet due to coupling with the three fluorine atoms.

¹⁹F NMR (Fluorine-19 NMR): Given the trifluoromethyl group, ¹⁹F NMR is a highly specific technique for verification. It typically shows a single, sharp signal, confirming the presence and chemical environment of the three equivalent fluorine atoms.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule through their characteristic vibrational frequencies. The IR spectrum of this compound displays several key absorption bands that confirm its structure. A prominent absorption is observed for the carbonyl (C=O) stretching of the amide group. Another significant band corresponds to the N-H bond stretching. Strong absorptions are also present, which are indicative of the C-F bonds within the trifluoromethyl group.

Interactive Data Table: Spectroscopic Data for this compound

The following table summarizes the characteristic spectroscopic data obtained from scientific literature.

| Technique | Signal/Peak | Observed Value (Typical) | Assignment | Reference |

| ¹H NMR | Multiplet | δ 3.86 ppm | -CH₂NH- | |

| ¹H NMR | Multiplet | δ 3.63 ppm | -CH₂Br | |

| ¹H NMR | Broad Singlet | δ 6.95 ppm | -NH- | |

| ¹³C NMR | Quartet | δ 115.8 ppm (J = 287.9 Hz) | -CF₃ | |

| ¹³C NMR | Singlet | δ 157.2 ppm | -C=O | |

| ¹³C NMR | Singlet | δ 42.6 ppm | -CH₂NH- | |

| ¹³C NMR | Singlet | δ 31.6 ppm | -CH₂Br | |

| IR | Strong | 1729 cm⁻¹ | C=O Stretch | |

| IR | Medium | 3326 cm⁻¹ | N-H Stretch | |

| IR | Strong | 1150-1250 cm⁻¹ | C-F Stretch |

Mass Spectrometry (MS) provides the molecular weight and fragmentation pattern of the compound. For this compound, high-resolution mass spectrometry (HRMS) can precisely confirm its elemental composition. The mass spectrum will exhibit a characteristic molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a pair of peaks (M and M+2) of similar intensity, which is a definitive indicator for a molecule containing a single bromine atom.

By integrating the findings from these diverse spectroscopic methods, researchers can unambiguously confirm the identity and assess the purity of synthesized this compound, ensuring its suitability for subsequent research and application.

Mechanistic Investigations and Reactivity Profiles of N 2 Bromoethyl 2,2,2 Trifluoroacetamide

Electrophilic and Nucleophilic Behavior of N-(2-Bromoethyl)-2,2,2-trifluoroacetamide

The reactivity of this compound is characterized by the presence of both electrophilic and nucleophilic centers within its structure. vaia.comvaia.com An electrophile is a chemical species that is deficient in electrons and seeks to accept a pair of electrons to form a new covalent bond. vaia.com Conversely, a nucleophile is an electron-rich species that can donate an electron pair. vaia.com

In this compound, the carbon atom bonded to the bromine atom is an electrophilic center. vaia.com This is due to the high electronegativity of the bromine atom, which withdraws electron density from the adjacent carbon, rendering it electron-deficient and susceptible to attack by nucleophiles. vaia.comlibretexts.org

The nucleophilic sites within the molecule are the bromine, nitrogen, and oxygen atoms, all of which possess lone pairs of electrons that can be donated. vaia.comlibretexts.org The amide nitrogen, in particular, can act as a nucleophile, although its nucleophilicity is significantly diminished by the strong electron-withdrawing effect of the adjacent trifluoroacetyl group. The oxygen of the carbonyl group also exhibits nucleophilic character. vaia.com

Participation of this compound in Reductive Coupling Reactions

Reductive coupling reactions are a powerful class of transformations in organic synthesis that involve the joining of two reactants with the concurrent addition of electrons from a reducing agent. This compound can serve as a key substrate in such reactions, particularly those catalyzed by transition metals.

Nickel-Catalyzed Reductive Coupling of this compound with Aliphatic Aldehydes.scispace.com

A significant application of this compound is its participation in nickel-catalyzed reductive coupling reactions with aliphatic aldehydes. scispace.com These reactions provide a direct method for the formation of carbon-carbon bonds, leading to the synthesis of more complex molecules. A notable example is the coupling with aliphatic aldehydes to form silyl-protected secondary alcohols. scispace.com This process is operationally simple and utilizes manganese as a stoichiometric reductant. scispace.com

The reaction tolerates a wide array of functional groups and is effective for both unhindered and sterically demanding aldehydes. scispace.comsemanticscholar.org The use of additives like 1,5-hexadiene (B165246) and sodium iodide can significantly improve the reaction yield. scispace.comsemanticscholar.org

Table 1: Nickel-Catalyzed Reductive Coupling of this compound with Various Aliphatic Aldehydes

| Aldehyde Substrate | Coupled Product | Yield (%) |

|---|---|---|

| Dihydrocinnamaldehyde | Silyl-protected secondary alcohol | 69 (on 5.0 mmol scale) |

| Benzyl ether containing aldehydes | Silyl-protected secondary alcohol | Not specified |

| Straight-chain aldehydes | Silyl-protected secondary alcohol | Not specified |

General reaction conditions: aldehyde (1.0 equiv.), this compound (1.0–2.0 equiv.), NiBr2(glyme) (10 mol%), Bioxazoline ligand (15 mol%), TESCl (1.5 equiv.), 1,5-hexadiene (0.75 equiv.), NaI (0.5 equiv.), Mn (4.0 equiv.), DMF, 20°C. Yields refer to isolated yields. scispace.com

Scope and Limitations of Other Transition Metal-Catalyzed Couplings Involving this compound

While nickel has proven effective, other transition metals such as palladium, copper, silver, and iron are also utilized in coupling reactions involving organofluorine compounds. nih.gov These metals can catalyze a variety of transformations, including cross-coupling reactions and direct C-H functionalizations. nih.gov For instance, palladium catalysts are known to facilitate the fluorination of C(sp³)–H bonds in α-amino acid derivatives. nih.gov

However, the application of these other transition metals specifically with this compound is less documented in the provided search results. The success of such reactions is often dependent on the specific ligand environment of the metal catalyst and the reaction conditions. A significant challenge in transition metal catalysis is the potential for side reactions, such as β-hydride elimination, which can lead to undesired byproducts and lower yields. semanticscholar.org The development of catalytic systems that are both highly active and selective for the desired coupling pathway remains an active area of research. scispace.comresearchgate.net

Mechanistic Pathways of Reductive Couplings Featuring this compound

The mechanism of the nickel-catalyzed reductive coupling of this compound with aliphatic aldehydes is believed to proceed through a radical chain pathway. researchgate.net Initial mechanistic studies suggest the formation of an α-silyloxy nickel species. This intermediate is thought to undergo formal oxidative addition with the alkyl bromide, this compound, in a reductive cross-coupling pathway. scispace.com

The catalytic cycle likely involves the following key steps:

Reduction of the Ni(II) precatalyst by the stoichiometric reductant (e.g., manganese) to a lower-valent nickel species. scispace.com

Formation of an α-silyloxy nickel intermediate through the reaction of the low-valent nickel species with the aldehyde and a silyl (B83357) electrophile. chemrxiv.org

Generation of an alkyl radical from this compound.

Coupling of the alkyl radical with the silyloxy(alkyl)nickel intermediate. scispace.com

Reductive elimination to afford the silyl-protected secondary alcohol product and regenerate the nickel catalyst.

Undesired side-pathways, such as β-hydride elimination from silyloxy-Ni intermediates, can lead to the formation of enol ether byproducts. semanticscholar.org The presence of additives like 1,5-hexadiene may help to suppress these side reactions and improve the efficiency of the desired coupling process. scispace.com

The this compound Moiety as a Precursor for Nitrogen-Containing Nucleophiles

The trifluoroacetamide (B147638) group in this compound serves as a protecting group for the primary amine functionality. Once the desired chemical transformations involving the bromoethyl part of the molecule have been accomplished, the trifluoroacetamide group can be removed to unveil the primary amine, which is a potent nitrogen-containing nucleophile. libretexts.org

Deprotection Strategies for the Trifluoroacetamide Group

The removal of the trifluoroacetyl protecting group is a crucial step in synthetic sequences utilizing this compound as a masked amine. Several strategies have been developed for the deprotection of trifluoroacetamides.

One common method involves alkaline hydrolysis . researchgate.net However, the feasibility of this approach can be influenced by the presence of other functional groups in the molecule. For instance, if the substrate contains a tertiary bromide, alkaline conditions could induce elimination reactions. researchgate.net Similarly, the presence of an ester group might lead to its cleavage under basic hydrolysis conditions. researchgate.net

An alternative and milder method for the deprotection of trifluoroacetamides is reductive cleavage . Treatment with sodium borohydride (B1222165) in a mixed solvent system, such as tetrahydrofuran (B95107) and ethanol (B145695), has been shown to effectively remove the trifluoroacetyl group. google.comgoogle.com This method is particularly useful in solid-phase peptide synthesis where it can be performed on a resin-bound substrate. google.comgoogle.com

Another approach involves the activation of the nitrogen with a trifluoroacetyl group, followed by reductive cleavage of a different protecting group, such as a p-toluenesulfonyl group, using samarium diiodide. organic-chemistry.org This highlights the versatility of the trifluoroacetamide group in more complex synthetic strategies.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Manganese |

| 1,5-Hexadiene |

| Sodium Iodide |

| Dihydrocinnamaldehyde |

| Palladium |

| Copper |

| Silver |

| Iron |

| Sodium Borohydride |

| Tetrahydrofuran |

| Ethanol |

| Samarium Diiodide |

Subsequent Reactivity of the Derived Amine

The primary amine derived from this compound, namely N-(2-aminoethyl)-2,2,2-trifluoroacetamide, is a valuable intermediate in the synthesis of more complex molecules. google.comsigmaaldrich.com Its reactivity is characteristic of a primary amine, allowing for a variety of subsequent chemical transformations. The hydrochloride salt of this amine is a common and stable form. google.comsigmaaldrich.com

Key reactions involving the derived amine include alkylation and acylation, which are fundamental for building molecular complexity. For instance, the amine can undergo N-alkylation with suitable alkyl halides or through reductive amination with aldehydes and ketones. organic-chemistry.orgresearchgate.net The latter often employs reducing agents like sodium borohydride or sodium triacetoxyborohydride. organic-chemistry.orgresearchgate.net

Acylation of the amine with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) is another common transformation, leading to the formation of amides. nih.gov For example, the reaction with 4-acetyl-1-naphthalenecarboxylic acid in the presence of a coupling reagent would yield 4-acetyl-N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]-1-naphthalene-carboxamide. google.com

The following table summarizes the typical subsequent reactions of the amine derived from this compound:

Table 1: Representative Reactions of N-(2-aminoethyl)-2,2,2-trifluoroacetamide| Reaction Type | Reagents and Conditions | Product Type |

|---|---|---|

| N-Alkylation | Alkyl halide, base | Secondary or tertiary amine |

| Reductive Amination | Aldehyde or ketone, NaBH₄ or NaBH(OAc)₃ | Secondary or tertiary amine |

| N-Acylation | Acyl chloride or anhydride (B1165640), base | Amide |

| N-Acylation | Carboxylic acid, coupling agent (e.g., DCC, EDC) | Amide |

Investigations into Radical-Mediated Transformations of this compound

The carbon-bromine bond in this compound makes it a suitable precursor for radical generation. One of the most relevant radical-mediated transformations for this class of compounds is atom transfer radical cyclization (ATRC). dntb.gov.uamdpi.com This process typically involves the generation of a radical at the carbon bearing the bromine, which can then react intramolecularly with a suitably positioned unsaturated bond, such as an alkene.

While specific studies on the radical cyclization of this compound itself are not extensively documented, the reactivity can be inferred from analogous N-allyl-α-haloamides. researchgate.net In a typical ATRC mechanism, a transition metal catalyst, often a copper(I) complex, facilitates the homolytic cleavage of the C-Br bond to form a carbon-centered radical and a copper(II) halide species. mdpi.com This radical can then undergo cyclization.

For this compound, if tethered to an unsaturated moiety, a similar cyclization could be envisaged. For example, if the nitrogen atom were part of a larger structure containing an allyl group, a 5-exo-trig cyclization would be a probable pathway. The reaction would be initiated by a radical initiator, which could be a transition metal complex or induced by photoredox catalysis. dntb.gov.uaresearchgate.net

The general scheme for a hypothetical ATRC of an N-allyl substituted derivative of this compound is presented below:

Table 2: Hypothetical Atom Transfer Radical Cyclization| Substrate | Catalyst/Initiator | Key Intermediate | Product Type |

|---|---|---|---|

| N-allyl-N-(2-bromoethyl)-2,2,2-trifluoroacetamide | Cu(I) complex or photoredox catalyst | Carbon-centered radical at the ethyl group | Cyclized γ-lactam derivative |

The efficiency and stereoselectivity of such radical cyclizations are often influenced by the nature of the substituents on the nitrogen and the alkene. mdpi.comresearchgate.net

Role of the Trifluoroacetamide Protecting Group in Modulating Reactivity and Selectivity

The trifluoroacetamide group (Tfac) plays a crucial role in modulating the reactivity and selectivity of this compound and its derivatives. google.com This influence stems from its potent electron-withdrawing nature and its steric profile.

Electronic Effects: The strong electron-withdrawing trifluoromethyl group significantly decreases the electron density of the amide nitrogen. This has several consequences:

Increased Amide Proton Acidity: The amide N-H proton becomes more acidic, which can facilitate reactions where deprotonation of the amide is a key step, such as in Mitsunobu reactions. google.com

Stabilization of Intermediates: The electron-withdrawing nature of the Tfac group can stabilize adjacent anionic or radical intermediates.

Reduced Nucleophilicity of the Amine: In the parent compound, the nucleophilicity of the amide nitrogen is significantly reduced, preventing it from interfering in reactions at the ethyl bromide moiety.

Steric Effects: The trifluoroacetamide group also exerts a steric influence on the molecule, which can affect the approach of reagents and thus the stereoselectivity of reactions at adjacent centers.

Cleavage and Orthogonality: The trifluoroacetamide group is known for its stability under a range of conditions, including those that cleave other common amine protecting groups like Fmoc and Boc. google.comgoogle.com It is notably resistant to reagents such as piperidine (B6355638) and hydrazine. google.com The Tfac group can be selectively removed under specific conditions, most commonly with sodium borohydride in a mixed solvent system like THF/ethanol. google.comgoogle.com This orthogonality makes it a valuable protecting group in multi-step synthesis. google.com Mild basic hydrolysis with reagents like potassium carbonate in methanol (B129727)/water can also be effective for deprotection. synarchive.com

The following table summarizes the key characteristics of the trifluoroacetamide protecting group:

Table 3: Properties of the Trifluoroacetamide Protecting Group| Property | Description | Implication in Synthesis |

|---|---|---|

| Electronic Effect | Strongly electron-withdrawing | Increases acidity of N-H proton, modulates reactivity of adjacent centers. |

| Stability | Stable to many acidic and basic conditions | Allows for selective deprotection in the presence of other protecting groups. |

| Cleavage Conditions | NaBH₄ in THF/EtOH; mild basic hydrolysis (e.g., K₂CO₃/MeOH/H₂O) | Provides specific and orthogonal deprotection strategies. |

| Steric Hindrance | Moderate | Can influence stereoselectivity of reactions. |

Synthetic Applications of N 2 Bromoethyl 2,2,2 Trifluoroacetamide in Complex Molecule Construction

N-(2-Bromoethyl)-2,2,2-trifluoroacetamide as a Key Intermediate for Fluoro-Organic Compounds

The introduction of fluorine atoms or fluorine-containing moieties into organic molecules can profoundly influence their physical, chemical, and biological properties. The trifluoroethylamino group is of particular interest in medicinal chemistry as it can enhance metabolic stability and binding affinity. This compound serves as a key intermediate for introducing this valuable functional group.

The compound acts as a synthetic equivalent, or "synthon," for the 2-(trifluoroacetamido)ethyl cation. The bromoethyl moiety provides a reactive handle for nucleophilic substitution reactions, allowing the –CH2CH2NHCOCF3 fragment to be appended to a wide array of substrates. The trifluoroacetamide (B147638) group functions as a stable and robust protecting group for the primary amine. It is generally resistant to many reaction conditions but can be readily cleaved under specific basic or reductive conditions to unmask the primary amine. google.comorganic-chemistry.org This two-step process of alkylation followed by deprotection provides a reliable method for installing a 2-amino-2,2,2-trifluoroethyl side chain, a common motif in bioactive compounds.

Construction of Heterocyclic Architectures Utilizing this compound

Heterocyclic compounds, particularly those containing nitrogen, form the core of numerous pharmaceuticals and agrochemicals. nih.govmdpi.com The dual functionality of this compound makes it an adept building block for the assembly of these critical ring systems.

Assembly of Nitrogen-Containing Rings Through Cyclization Reactions

A powerful strategy for synthesizing nitrogen-containing heterocycles involves the intramolecular cyclization of a linear precursor containing both a nucleophile and an electrophile. organic-chemistry.org this compound can be employed to construct such precursors. In a typical sequence, a substrate containing a primary or secondary amine is first alkylated with this compound. The resulting intermediate possesses a nucleophilic nitrogen from the initial substrate and the electrophilic bromoethyl group is now positioned elsewhere in the molecule, primed for a subsequent ring-closing reaction.

This intramolecular SN2 reaction, often promoted by a non-nucleophilic base, forges a new carbon-nitrogen bond, yielding a cyclic structure. This methodology provides access to important heterocyclic scaffolds such as piperazines, morpholines (if the nucleophile is an oxygen), and other larger ring systems, as illustrated in the following table.

Table 1: Representative Intramolecular Cyclization Reactions

| Starting Nucleophile | Intermediate Product | Cyclized Heterocycle |

|---|---|---|

| Aniline | N-(2-(phenylamino)ethyl)-2,2,2-trifluoroacetamide | 1-Phenyl-4-(2,2,2-trifluoroacetyl)piperazine |

| Benzylamine | N-(2-(benzylamino)ethyl)-2,2,2-trifluoroacetamide | 1-Benzyl-4-(2,2,2-trifluoroacetyl)piperazine |

| Ethanolamine | N-(2-(2-hydroxyethylamino)ethyl)-2,2,2-trifluoroacetamide | 1-(2-Hydroxyethyl)-4-(2,2,2-trifluoroacetyl)piperazine |

Strategies for Incorporating the Trifluoroethyl Moiety into Bioactive Scaffolds

The lipophilicity and metabolic stability of drug candidates can often be fine-tuned by introducing fluorinated substituents. The N-(2-trifluoroacetamido)ethyl side chain can be attached to existing bioactive scaffolds through nucleophilic substitution. A nucleophilic functional group on a complex molecule, such as a phenol, amine, or thiol, can displace the bromide from this compound to form a new carbon-heteroatom bond.

This strategy has been applied in materials science, for example, to functionalize polymer backbones. googleapis.com The same principle allows for the late-stage functionalization of complex drug-like molecules, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies. The subsequent deprotection of the trifluoroacetamide reveals the primary amine, providing an additional site for diversification or a key hydrogen bond donor for receptor interaction.

Table 2: Alkylation of Bioactive Nucleophiles

| Bioactive Nucleophile | Reaction Product |

|---|---|

| 4-Hydroxyphenylacetic acid | 4-(2-(2,2,2-trifluoroacetamido)ethoxy)phenylacetic acid |

| Indole | 1-(2-(2,2,2-Trifluoroacetamido)ethyl)-1H-indole |

| 2-Mercaptobenzimidazole | 2-((2-(2,2,2-Trifluoroacetamido)ethyl)thio)benzimidazole |

Development of Diverse Functionalized Derivatives from this compound

Beyond its use as an alkylating agent, this compound can be further modified at both the bromoethyl and the trifluoroacetamide moieties to generate a diverse range of functionalized compounds.

Cross-Coupling Reactions Involving the Bromoethyl Moiety

Transition-metal catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. While most commonly applied to aryl and vinyl halides, these methods can also be extended to alkyl halides. The bromoethyl group of this compound can participate in such reactions, allowing for the formation of a new C(sp³)–C(sp²) or C(sp³)–C(sp³) bond.

Nickel-based catalyst systems are often particularly effective for the cross-coupling of alkyl bromides. researchgate.netnih.gov For instance, a Negishi-type coupling with an organozinc reagent or a Suzuki-type coupling with an organoboron compound can replace the bromine atom with an aryl, heteroaryl, or alkyl group. These reactions provide a pathway to novel compounds where the trifluoroacetamidoethyl unit is attached to a carbon framework not accessible through simple nucleophilic substitution.

Table 3: Generalized Cross-Coupling Reactions

| Coupling Partner | Catalyst System (General) | Product Type |

|---|---|---|

| Arylboronic acid (Suzuki) | Pd or Ni catalyst, Base | N-(3-Arylpropyl)-2,2,2-trifluoroacetamide |

| Alkynyl Grignard (Kumada) | Pd or Ni catalyst | N-(But-3-yn-1-yl)-2,2,2-trifluoroacetamide |

| Terminal Alkyne (Sonogashira) | Pd/Cu catalyst, Base | N-(But-3-yn-1-yl)-2,2,2-trifluoroacetamide |

Further Derivatization of the Trifluoroacetamide Nitrogen

The trifluoroacetamide group is not merely a passive protecting group; it can also be a site for further chemical transformation. The most common and synthetically important derivatization is its removal to unmask the primary amine. This deprotection is typically achieved via hydrolysis with a base such as potassium carbonate in methanol (B129727) or aqueous sodium hydroxide. researchgate.net Reductive cleavage, for example with sodium borohydride (B1222165), has also been reported as an effective method. google.com

In addition to deprotection, the nitrogen atom itself can be functionalized. Under specific Mitsunobu reaction conditions, the trifluoroacetamide nitrogen can be selectively methylated. google.com This allows for the synthesis of N-methylated-N-(2,2,2-trifluoroethyl)amino derivatives, which are of interest in medicinal chemistry. These transformations highlight the versatility of the trifluoroacetamide group as both a protecting element and a handle for further diversification.

Contributions of this compound to Total Synthesis Endeavors

The strategic incorporation of specific functionalities is a cornerstone of synthetic organic chemistry, particularly in the intricate and demanding field of total synthesis. The reagent this compound serves as a valuable building block for the introduction of a protected 2-aminoethyl group. The trifluoroacetamide moiety offers a robust protecting group for the primary amine, which can be selectively cleaved under specific conditions, revealing the amine for further elaboration in the construction of complex molecular architectures.

While direct, step-by-step accounts of the utilization of this compound in the completed total synthesis of a named complex natural product are not extensively documented in readily available literature, its utility can be inferred from its chemical properties and the known applications of related compounds. The primary role of this reagent is to act as a versatile precursor for introducing a trifluoroacetamidoethyl side chain onto various molecular scaffolds. This is typically achieved through nucleophilic substitution reactions where a nucleophile, such as an amine, thiol, or carbanion, displaces the bromide ion.

The resulting N-(2-trifluoroacetamidoethyl)-substituted intermediate is a key stepping stone in a synthetic sequence. The trifluoroacetyl group is known for its stability under a range of reaction conditions, yet it can be removed under relatively mild basic or acidic conditions to unmask the primary ethylamine (B1201723). This unmasked amine can then participate in a variety of bond-forming reactions, including but not limited to:

Amide bond formation: Coupling with carboxylic acids to form more complex amides.

Reductive amination: Reaction with aldehydes or ketones to form secondary or tertiary amines.

Cyclization reactions: Intramolecular reactions to form nitrogen-containing heterocyclic rings, which are common motifs in natural products and pharmaceuticals.

Mannich reactions: To introduce aminomethyl groups.

A closely related compound, N-(4-(2-bromoacetyl)phenyl)-2,2,2-trifluoroacetamide, has been utilized in the synthesis of various heterocyclic compounds. researchgate.net This highlights the reactivity of the bromoacetyl moiety, which is analogous to the bromoethyl group in the title compound, in forming new carbon-heteroatom bonds.

Furthermore, the general strategy of alkylating primary amines with reagents like this compound to form secondary amines is a well-established method in organic synthesis. psu.edu This approach allows for the controlled and stepwise construction of polyfunctional molecules. For instance, the synthesis of N-2,2,2,-Trifluoroethyl-2-(3,4-dihydroxyphenyl)ethylamine demonstrates the successful introduction of a trifluoroethylaminoethyl group onto a catecholamine scaffold, showcasing the utility of such building blocks in modifying biologically active molecules. nih.gov

The following interactive table summarizes the potential synthetic transformations where this compound could be a key reagent in the construction of complex molecules.

| Target Moiety | Nucleophile | Reaction Type | Potential Application in Complex Molecule Synthesis |

| R-NH-CH₂CH₂-NHCOCF₃ | Primary Amine (R-NH₂) | Nucleophilic Alkylation | Elaboration of alkaloid skeletons, synthesis of polyamine natural products. |

| R-S-CH₂CH₂-NHCOCF₃ | Thiol (R-SH) | Nucleophilic Alkylation | Incorporation of sulfur-containing side chains found in various bioactive compounds. |

| R-C-CH₂CH₂-NHCOCF₃ | Carbanion (R⁻) | Nucleophilic Alkylation | Formation of carbon-carbon bonds to extend carbon chains in the synthesis of macrolides or other complex aliphatic systems. |

| Nitrogen Heterocycles | Intramolecular Amine | Intramolecular Cyclization | Construction of piperidines, pyrrolidines, and other nitrogen-containing rings integral to many natural products. |

Advanced Reaction Design and Theoretical Studies Involving N 2 Bromoethyl 2,2,2 Trifluoroacetamide

Catalytic Systems Tailored for Reactions with N-(2-Bromoethyl)-2,2,2-trifluoroacetamide

The reactivity of the C-Br bond in this compound is a key feature for its functionalization, often requiring catalytic activation for efficient and selective transformations. The design of such catalytic systems is paramount for achieving high yields and specific product outcomes.

The choice of ligand in metal-catalyzed reactions involving this compound is crucial for modulating the reactivity and selectivity of the metal center. For reactions such as C-N cross-coupling, where the bromoethyl group acts as an electrophile, the design of the ligand sphere around a metal catalyst, typically palladium or rhodium, is of utmost importance.

Chiral phosphine (B1218219) ligands have demonstrated significant success in asymmetric catalysis. nih.gov These ligands can create a chiral environment around the metal center, influencing the stereochemical outcome of the reaction. The electronic and steric properties of phosphine ligands can be fine-tuned to optimize catalytic activity and selectivity. For instance, electron-rich phosphine ligands can enhance the rate of oxidative addition of the C-Br bond to the metal center, a key step in many cross-coupling reactions. sigmaaldrich.com

In the context of palladium-catalyzed amination of alkyl bromides, the development of specialized ligands has been instrumental. For example, bulky and electron-rich phosphine ligands can promote the challenging C-N bond formation with a variety of amine nucleophiles. The design principles from these systems can be extrapolated to reactions involving this compound, where the trifluoroacetamide (B147638) moiety may influence the electronic environment of the C-Br bond.

| Ligand Type | Key Features | Potential Application with this compound |

|---|---|---|

| Chiral Phosphines (e.g., BINAP, TangPhos) | Axial or P-chirality, electron-rich. nih.govsigmaaldrich.com | Asymmetric C-N and C-C bond formation. |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, sterically tunable. | Robust catalysis for cross-coupling reactions. |

| Chiral N,N'-dioxide ligands | Flexible, tetradentate coordination. rsc.org | Asymmetric catalysis with a variety of metal ions. |

Both heterogeneous and homogeneous catalysis offer distinct advantages and disadvantages for reactions involving this compound. The choice between these approaches depends on the specific reaction, desired scale, and practical considerations such as catalyst recovery and reuse.

Homogeneous Catalysis involves a catalyst in the same phase as the reactants, typically in a liquid solution. This approach often leads to higher activity and selectivity due to the well-defined nature of the catalytic species and the absence of mass transfer limitations. nih.gov For intricate transformations requiring precise control over the reaction environment, such as asymmetric synthesis, homogeneous catalysts are generally preferred. ethz.ch However, a significant drawback is the often difficult and costly separation of the catalyst from the reaction products, which can be a barrier to industrial applications. rsc.org

Heterogeneous Catalysis , in contrast, utilizes a catalyst in a different phase from the reactants, usually a solid catalyst in a liquid or gas phase reaction mixture. The primary advantage of this approach is the ease of catalyst separation and recycling, which can significantly improve the economic and environmental profile of a process. researchgate.net However, heterogeneous catalysts may exhibit lower activity and selectivity compared to their homogeneous counterparts due to less defined active sites and potential mass transfer limitations. nih.gov

| Aspect | Homogeneous Catalysis | Heterogeneous Catalysis |

|---|---|---|

| Catalyst State | Same phase as reactants | Different phase from reactants |

| Activity/Selectivity | Generally high nih.gov | Can be lower nih.gov |

| Catalyst Recovery | Often difficult and costly rsc.org | Generally straightforward researchgate.net |

| Reaction Conditions | Typically milder | May require harsher conditions |

| Industrial Application | Limited by separation issues nih.gov | Widely used due to recyclability nih.gov |

Stereocontrol and Asymmetric Synthesis Strategies Utilizing this compound Derivatives

The development of stereoselective methods for the synthesis of chiral molecules is a cornerstone of modern organic chemistry. For derivatives of this compound, achieving stereocontrol is essential for applications in pharmaceuticals and materials science.

One prominent strategy involves the use of chiral auxiliaries . A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com After the desired transformation, the auxiliary can be removed and ideally recycled. For instance, chiral oxazolidinones can be used as auxiliaries in the asymmetric alkylation of enolates. researchgate.net In the context of this compound, a chiral auxiliary could be incorporated into the molecule to control the stereochemistry of reactions at a prochiral center.

Another powerful approach is asymmetric catalysis , where a chiral catalyst is used to generate a chiral product from a prochiral substrate. This method is often more atom-economical than the use of stoichiometric chiral auxiliaries. For example, the enantioselective synthesis of β-fluoro amines has been achieved with high enantio- and diastereoselection using a chiral bifunctional Brønsted acid/base catalyst. organic-chemistry.org Similar catalytic systems could be envisioned for the asymmetric functionalization of this compound derivatives.

The trifluoroacetamide group itself can influence the stereochemical course of reactions. Its steric and electronic properties can create a biased environment that favors the formation of one stereoisomer over another. For example, in the stereoselective synthesis of fluorinated β-amino acids, the stereochemical outcome of a reduction reaction was rationalized by a metal-chelated six-membered model involving the fluorinated moiety. nih.gov

Computational Chemistry Approaches to Elucidate Reaction Mechanisms of this compound

Computational chemistry provides invaluable insights into the mechanisms of chemical reactions, complementing experimental studies and guiding the design of new synthetic strategies. For this compound, computational methods can be used to understand its reactivity, predict reaction outcomes, and design more efficient catalytic systems.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules and has proven to be a powerful tool for investigating reaction mechanisms. researchgate.net DFT calculations can be employed to determine the geometries of reactants, products, intermediates, and transition states, as well as their relative energies.

For reactions involving this compound, DFT studies can elucidate the factors governing its reactivity. For example, in a nucleophilic substitution reaction at the bromoethyl group, DFT can be used to model the approach of the nucleophile and the departure of the bromide leaving group. Such studies can help to determine whether the reaction proceeds through a concerted (SN2) or a stepwise (SN1) mechanism. researchgate.net

Furthermore, DFT can be used to investigate the properties of the trifluoroacetamide group, such as its conformational preferences and the rotational barrier around the C-N bond. nih.gov This information is crucial for understanding how the trifluoroacetamide moiety might influence the reactivity of the rest of the molecule.

A key aspect of computational reaction mechanism studies is the location and characterization of transition states . A transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the rate of a reaction. By analyzing the geometry and electronic structure of the transition state, chemists can gain a deeper understanding of the factors that control the reaction's facility and selectivity.

For a potential SN2 reaction of this compound, transition state analysis would involve examining the geometry of the pentacoordinate carbon atom and the partial bonds to the incoming nucleophile and the departing bromide. The calculated energy of this transition state, relative to the reactants, gives the activation energy barrier for the reaction.

By mapping the energy of the system as a function of the reaction coordinate, a potential energy surface or reaction energy profile can be constructed. This profile provides a visual representation of the energy changes that occur throughout the course of the reaction, including the energies of reactants, intermediates, transition states, and products. For instance, a DFT study of nucleophilic substitution at a sulfonyl center revealed a triple-well potential energy surface for an identity fluoride (B91410) exchange, indicating the presence of reaction intermediates. nih.gov Similar detailed energy profiles can be constructed for reactions of this compound to provide a comprehensive understanding of the reaction mechanism.

In-Depth Analysis of this compound's Structure-Reactivity Relationships Remains Elusive

Despite a comprehensive search of scientific literature, detailed research findings and specific data tables focusing on the structure-reactivity relationships in reactions mediated by this compound are not publicly available. While general principles of organic chemistry provide a theoretical framework for predicting its reactivity, specific experimental or computational studies detailing these relationships for this particular compound could not be located.

The reactivity of this compound is fundamentally dictated by the interplay of electronic and steric effects originating from its constituent functional groups: the bromoethyl moiety and the trifluoroacetamide group.

The primary site of reactivity is the electrophilic carbon atom bonded to the bromine atom. This carbon is susceptible to nucleophilic attack, leading to substitution of the bromine atom, or elimination reactions to form an N-vinyl trifluoroacetamide. The trifluoroacetamide group exerts a significant influence on these reactions.

Electronic Effects:

The trifluoroacetamide group is strongly electron-withdrawing due to the high electronegativity of the three fluorine atoms and the oxygen atom. This has several consequences for the reactivity of the molecule:

Inductive Effect: The electron-withdrawing nature of the trifluoroacetyl group deactivates the nitrogen atom's lone pair, making it less nucleophilic and less likely to participate in neighboring group participation to facilitate the departure of the bromide. This inductive effect also extends to the ethyl chain, increasing the partial positive charge on the carbon atom attached to the bromine, making it more susceptible to nucleophilic attack.

Resonance: The lone pair of the nitrogen atom can be delocalized onto the carbonyl group, which is a common feature of amides. However, the strong inductive effect of the trifluoromethyl group significantly reduces the electron-donating ability of the nitrogen, thereby diminishing the double bond character of the C-N bond compared to a non-fluorinated acetamide (B32628).

Steric Effects:

The trifluoroacetamide group is sterically demanding. This bulkiness can hinder the approach of nucleophiles to the reaction center, potentially slowing down the rate of substitution reactions. The degree of steric hindrance would depend on the size of the attacking nucleophile.

Hypothetical Structure-Reactivity Data:

In the absence of specific experimental data, a hypothetical analysis can be constructed to illustrate the expected trends in reactivity. For instance, one could compare the relative rates of a hypothetical SN2 reaction of various N-(2-bromoethyl) amides with a common nucleophile.

| Compound | Relative Rate of SN2 Reaction (Hypothetical) | Electronic Effect of Acyl Group | Steric Hindrance of Acyl Group |

| N-(2-Bromoethyl)acetamide | 1.0 | Moderately deactivating | Low |

| N-(2-Bromoethyl)-2-chloroacetamide | > 1.0 | Strongly deactivating | Medium |

| This compound | > 1.0 (Potentially highest) | Very strongly deactivating | High |

| N-(2-Bromoethyl)pivalamide | < 1.0 | Weakly deactivating | Very High |

Similarly, the bond dissociation energy (BDE) of the C-Br bond is a key parameter. While no experimental BDE values for this compound are available, computational chemistry could provide theoretical estimates. It is expected that the electron-withdrawing trifluoroacetamide group would have a minor effect on the homolytic C-Br BDE compared to its significant impact on heterolytic bond cleavage in polar reactions.

Future Prospects and Emerging Frontiers in N 2 Bromoethyl 2,2,2 Trifluoroacetamide Research

Innovation in Sustainable and Green Synthetic Methods for N-(2-Bromoethyl)-2,2,2-trifluoroacetamide

The synthesis of this compound has traditionally been achieved from 2-bromoethylamine (B90993) hydrobromide. rsc.org However, in line with the principles of green chemistry, current research is aimed at developing more environmentally benign and efficient synthetic routes. These efforts are centered on minimizing waste, reducing energy consumption, and utilizing safer reagents and solvents.

Solvent-Free Reactions

One of the key areas of innovation is the development of solvent-free or neat reaction conditions. mdpi.com Eliminating solvents, which often account for the largest proportion of waste in chemical processes, leads to significant environmental and economic benefits. Research into solid-state reactions or high-concentration reactions under controlled thermal or microwave conditions could pave the way for cleaner synthesis of this compound and its derivatives. The use of propylene carbonate, a green solvent, as both a reagent and a solvent in N-alkylation reactions, showcases a move towards more sustainable practices that could be adapted for the synthesis of this compound. mdpi.comnih.gov

Flow Chemistry Applications

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. rsc.org The application of flow chemistry to the synthesis of this compound could lead to higher yields, reduced reaction times, and the potential for in-line purification. acs.org High-temperature and high-pressure flow reactors can facilitate N-alkylation reactions using greener alternatives to alkyl halides, a principle that could be applied to the synthesis of the target compound. thalesnano.com The precise control over reaction parameters in a flow reactor is particularly advantageous for managing exothermic reactions and improving selectivity. acs.orgnih.gov

Expanding the Scope of Reactions and Derivatizations of this compound

This compound is a valuable bifunctional molecule, possessing both a reactive bromine atom and a trifluoroacetamide (B147638) group. The bromine atom serves as a good leaving group in nucleophilic substitution reactions, making the compound an excellent alkylating agent for introducing the N-(2,2,2-trifluoroacetamido)ethyl moiety into a wide range of molecules. nih.gov

Recent research has demonstrated its utility in a nickel-catalyzed reductive coupling reaction with aliphatic aldehydes. rsc.org This highlights its potential to participate in carbon-carbon bond-forming reactions, expanding its synthetic utility beyond simple N-alkylation.

Future research is expected to explore a broader range of nucleophiles, including carbanions, amines, thiols, and phenols, to generate a diverse library of derivatives. These derivatizations could lead to the synthesis of novel heterocyclic compounds, which are prevalent scaffolds in pharmaceuticals and agrochemicals. nih.gov The trifluoroacetamide group can act as a protecting group for the amine, which can be deprotected under specific conditions to reveal a primary amine for further functionalization.

| Reactant Class | Potential Product Type | Significance |

| Primary/Secondary Amines | N-Substituted N'-(2,2,2-trifluoroacetamido)ethyl amines | Building blocks for pharmaceuticals and materials |

| Thiols | S-Alkyl thioethers | Introduction of fluorinated side chains |

| Phenols | O-Alkyl phenyl ethers | Modification of natural products and bioactive molecules |

| Carbanions (e.g., enolates) | Carbon-extended trifluoroacetamides | Synthesis of complex fluorinated scaffolds |

| Azides | Azidoethyl trifluoroacetamides | Precursors for triazoles and other nitrogen heterocycles |

Interdisciplinary Applications in Drug Discovery and Agrochemical Development

The unique physicochemical properties imparted by the fluorine atoms in this compound make it an attractive building block for the life sciences. researchgate.net The introduction of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of bioactive molecules. researchgate.netethernet.edu.et

Design and Synthesis of Fluorinated Pharmacophores

In drug discovery, the incorporation of fluorinated motifs is a well-established strategy for optimizing lead compounds. mdpi.com this compound provides a straightforward route to introduce a trifluoroacetylated ethylamine (B1201723) side chain, which can serve as a key pharmacophore. This moiety can participate in hydrogen bonding and other non-covalent interactions within a biological target. The development of novel fluorinated pharmaceuticals based on natural product scaffolds is an active area of research where this building block could be employed. researchgate.net The synthesis of N-2,2,2-trifluoroethylisatin ketimines highlights the growing interest in trifluoroethylated synthons in medicinal chemistry. nih.gov

Development of Novel Agrochemicals

The agrochemical industry also heavily relies on fluorinated compounds to develop more effective and environmentally benign pesticides and herbicides. nbinno.comccspublishing.org.cnnih.govdiva-portal.org The trifluoroacetamide moiety is a key component in several existing agrochemicals. nbinno.com this compound can be used to synthesize novel fluorinated agrochemicals with improved efficacy and tailored environmental persistence. researchgate.net The use of fluorine-containing building blocks is a predominant approach for the introduction of fluorine into agrochemical candidates. ccspublishing.org.cndiva-portal.org

| Application Area | Potential Advantage of Incorporation | Example of Target Molecule Class |

| Drug Discovery | Enhanced metabolic stability, Increased binding affinity, Improved bioavailability | Kinase inhibitors, Protease inhibitors, GPCR ligands |

| Agrochemicals | Increased potency, Modified soil mobility, Altered degradation profile | Fungicides, Herbicides, Insecticides |

Potential in Materials Science and Polymer Chemistry

The bifunctional nature of this compound opens up a variety of prospective applications in the realms of materials science and polymer chemistry. The presence of the bromine atom provides a reactive site for nucleophilic substitution or for initiating controlled radical polymerization processes. Simultaneously, the trifluoroacetamide group can bestow unique properties, such as hydrophobicity, thermal stability, and low surface energy, to the resulting materials. nih.gov

One of the most promising avenues of exploration is its use as a functional monomer in the synthesis of specialty polymers. By incorporating this compound into polymer chains, materials with tailored surface properties can be developed. For instance, polymers containing the trifluoroacetamide group are expected to exhibit low surface energy and hydrophobicity, which are desirable characteristics for applications such as anti-fouling coatings, water-repellent textiles, and specialized electronic components.

Another key area of potential is in surface modification and grafting . The bromoethyl group can act as an anchor to attach the molecule to various substrates, including metals, ceramics, and other polymers. This surface grafting can be employed to alter the surface properties of materials, enhancing their performance for specific applications. For example, grafting this compound onto the surface of biomedical implants could improve their biocompatibility and reduce protein adhesion. nih.govnih.gov

The development of functional polymers with reactive side chains is another exciting prospect. The bromine atom in polymers synthesized from or modified with this compound can serve as a handle for further chemical modifications. This allows for the creation of complex polymer architectures and the introduction of other functional groups, leading to materials with advanced properties for applications in drug delivery, sensors, and catalysis.

A summary of the potential applications in materials science and polymer chemistry is provided in the table below.

| Application Area | Potential Role of this compound | Desired Material Properties |

| Specialty Coatings | As a monomer or additive in polymer formulations | Hydrophobicity, oleophobicity, low friction, durability |

| Biomaterials | Surface modification agent for implants and devices | Improved biocompatibility, reduced protein fouling |

| Electronics | Component in dielectric and insulating materials | Low dielectric constant, thermal stability |

| Functional Textiles | Treatment for creating water and stain-repellent fabrics | Enhanced liquid repellency and durability |

Addressing Challenges and Future Directions in this compound Chemistry

Despite its potential, the widespread application of this compound is contingent on addressing several key challenges and pursuing new research directions. A primary hurdle is the limited availability of extensive research and characterization data for this specific compound. Much of its potential is inferred from the known chemistry of its constituent functional groups rather than from direct empirical evidence.

A significant challenge lies in the optimization of synthetic routes to produce this compound in high yield and purity, which is crucial for its use in high-performance applications. Furthermore, developing controlled and efficient polymerization and grafting techniques that are compatible with its reactive nature is essential for translating its potential into practical materials.

The exploration of novel applications in emerging fields such as nanotechnology and advanced sensors represents a vibrant frontier. researchgate.netnih.govcas.org For example, its use in the fabrication of nanostructured surfaces with unique wetting properties or as a component in responsive polymer systems could lead to groundbreaking technologies.

Key future research directions are outlined in the table below.

| Research Direction | Key Objectives | Potential Impact |

| Fundamental Studies | In-depth characterization of physical and chemical properties. | Provide baseline data for material design and application development. |

| Advanced Synthesis | Development of scalable and cost-effective synthetic methods. | Enable broader accessibility for research and industrial use. |

| Polymer Architecture | Exploration of block copolymers and other advanced structures. | Creation of materials with highly tailored and multifunctional properties. |

| Biomedical Applications | Investigation of biocompatibility and performance in biological systems. | Development of next-generation medical devices and drug delivery systems. |

| Environmental Impact | Assessment of the biodegradability and environmental fate of derived materials. | Ensure the sustainable development and use of new fluorinated polymers. |

Q & A

Q. What synthetic methodologies are effective for preparing N-(2-bromoethyl)-2,2,2-trifluoroacetamide?

The compound can be synthesized via nucleophilic substitution of 2-bromoethylamine with trifluoroacetic anhydride or trifluoroacetyl chloride under basic conditions. A typical protocol involves reacting 2-bromoethylamine hydrochloride with trifluoroacetic anhydride in dichloromethane, using triethylamine as a base to neutralize HCl byproducts. The reaction is typically carried out at 0–5°C to minimize side reactions, followed by extraction and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. How should this compound be purified to achieve high chemical purity?

Purification methods include:

- Recrystallization : Using a solvent system like ethyl acetate/hexane (1:3 v/v) to isolate crystalline product.

- Column Chromatography : Silica gel with gradient elution (e.g., 10–30% ethyl acetate in hexane) to separate impurities.

- Distillation : For larger-scale preparations, vacuum distillation may be employed if the compound exhibits sufficient thermal stability (mp/bp data from thermal analysis required) .

Q. What are the critical stability considerations for storing this compound?

The bromoethyl group renders the compound sensitive to hydrolysis and photodegradation. Storage recommendations:

- Temperature : –20°C in amber vials to prevent light-induced decomposition.

- Atmosphere : Under inert gas (N₂ or Ar) to avoid moisture absorption.

- Solvent : Dissolved in anhydrous DMSO or DMF for long-term storage, as these solvents minimize nucleophilic degradation .

Advanced Research Questions

Q. How does the bromoethyl substituent influence the compound’s reactivity in cross-coupling reactions?

The bromine atom serves as a leaving group, enabling participation in Suzuki-Miyaura or Ullmann-type couplings. For example, palladium-catalyzed coupling with aryl boronic acids in THF/water (3:1) at 80°C yields biaryl derivatives. The trifluoroacetamide group stabilizes intermediates via electron-withdrawing effects, enhancing reaction efficiency. Kinetic studies (e.g., monitoring via ¹⁹F NMR) reveal rate constants dependent on ligand choice (e.g., XPhos vs. SPhos) .

Q. What advanced spectroscopic techniques resolve structural ambiguities in characterizing this compound?

- ¹H/¹³C NMR : The trifluoromethyl group (δ ~117 ppm in ¹³C NMR) and bromoethyl moiety (δ ~3.6–4.0 ppm in ¹H NMR) are diagnostic. Use deuterated DMSO-d₆ for solubility.

- ²D NOESY : Confirms spatial proximity between the bromoethyl chain and trifluoroacetamide group.

- HRMS (ESI+) : Exact mass verification (C₄H₅BrF₃NO⁺ requires m/z 220.9412) ensures molecular integrity .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) using crystal structures of enzymes like topoisomerase II (PDB: 1ZXM) reveals binding affinities. The bromoethyl group occupies hydrophobic pockets, while the trifluoroacetamide forms hydrogen bonds with catalytic residues (e.g., Asn722). MD simulations (AMBER force field) assess stability of ligand-protein complexes over 100 ns trajectories .

Q. What strategies mitigate contradictory data in bioactivity assays (e.g., cytotoxicity vs. antimicrobial activity)?

Contradictions may arise from assay-specific conditions. Mitigation approaches:

- Dose-Response Curves : Test across a wide concentration range (nM–μM) to identify off-target effects.

- Metabolic Stability Assays : Use liver microsomes (human/rat) to assess if rapid degradation underlies inconsistent activity.

- Proteomic Profiling : SILAC-based screens identify unintended protein targets .

Methodological Tables

Table 1: Key Synthetic Parameters

| Parameter | Condition | Reference |

|---|---|---|

| Reaction Temperature | 0–5°C (ice bath) | |

| Base | Triethylamine (2.5 equiv) | |

| Purification Method | Column chromatography (SiO₂) | |

| Yield | 65–75% |

Table 2: Stability Under Accelerated Degradation Conditions

| Condition | Degradation (%) at 7 Days | Reference |

|---|---|---|

| 40°C/75% RH | 28% | |

| UV Light (254 nm) | 42% | |

| pH 7.4 Buffer | 15% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.